2-((5-chloro-1-(2-((2-chloro-6-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide
Description
Properties
IUPAC Name |
2-[5-chloro-4-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-6-oxopyridazin-1-yl]-N-(2-chloro-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O3S/c1-10-3-2-4-12(19)17(10)23-14(25)8-24-18(27)16(20)13(7-21-24)28-9-15(26)22-11-5-6-11/h2-4,7,11H,5-6,8-9H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYMBCMVPFYHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2C(=O)C(=C(C=N2)SCC(=O)NC3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Acetamide Substituents
The N-cyclopropylacetamide group in the target compound is structurally analogous to 2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide (), which shares the cyclopropyl moiety but lacks the pyridazinone-thioether system.
Halogenated Aromatic Groups
The 2-chloro-6-methylphenyl group is a common feature in several compounds (e.g., ), where it likely contributes to hydrophobic interactions in target binding. However, in the target compound, this group is linked via a urea-like (amino-2-oxoethyl) bridge, which may alter solubility and hydrogen-bonding capacity compared to direct aryl-thiazole linkages.
Physicochemical and Toxicological Considerations
- Lumping Strategy Implications: Compounds with similar functional groups (e.g., halogenated aromatics, acetamides) may exhibit analogous environmental persistence or toxicity profiles, as suggested by the lumping strategy in atmospheric modeling ().
- TRI Data Caveats: Revisions in Toxics Release Inventory (TRI) data () highlight the importance of accurate reporting for halogenated compounds.
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of a pyridazinone core with a chlorophenyl-substituted amine.
- Step 2 : Introduction of the thioether linkage via nucleophilic substitution (e.g., using thiourea or mercaptoacetic acid derivatives).
- Step 3 : Cyclopropane ring formation via alkylation of the acetamide group . Optimization : Control temperature (e.g., 60–80°C for cyclization), pH (neutral to slightly basic), and solvent polarity (DMF or dichloromethane) to minimize side products. Purification via column chromatography or preparative HPLC is recommended .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- NMR Spectroscopy : Confirm regiochemistry of the pyridazinone core and substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., Cl atoms) .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) .
Q. What preliminary biological screening assays are suitable for this compound?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .
- Antimicrobial Screening : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Modular Substitutions : Replace the cyclopropyl group with other aliphatic/aromatic amines to assess impact on solubility and target affinity .
- Thioether Linkage Variants : Test oxygen/selenium analogs to evaluate electronic effects on bioactivity .
- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical interactions (e.g., hydrogen bonding with the pyridazinone core) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Batch Reproducibility : Re-synthesize the compound under standardized conditions to rule out synthetic variability .
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence and radiometric assays to confirm target engagement .
- Metabolic Stability Testing : Assess liver microsome stability to determine if rapid degradation explains inconsistent in vivo results .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?
- DFT Calculations : Predict redox potentials and stability of the thioether linkage under physiological conditions .
- MD Simulations : Model interactions with membrane transporters (e.g., P-glycoprotein) to optimize blood-brain barrier penetration .
- ADMET Prediction : Use tools like SwissADME to forecast solubility, logP, and CYP450 interactions .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Pull-Down Assays : Immobilize the compound on beads to identify binding partners in cell lysates .
- Kinetic Analysis : Determine inhibition constants (Ki) for enzyme targets using Lineweaver-Burk plots .
- Transcriptomics : Perform RNA-seq on treated cells to identify downstream pathways (e.g., apoptosis or inflammation markers) .
Q. How can reaction scalability challenges be addressed for gram-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
